Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-
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Overview
Description
Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- is an organic compound with the molecular formula C14H11NO7S and a molecular weight of 337.31 g/mol . This compound is characterized by the presence of a benzaldehyde core substituted with methoxy, nitro, and phenylsulfonyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 3-methoxybenzaldehyde followed by sulfonylation with phenylsulfonyl chloride under appropriate reaction conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the sulfonylation process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]benzoic acid .
Scientific Research Applications
Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or antimicrobial properties.
Mechanism of Action
The mechanism by which Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- exerts its effects depends on the specific application. In chemical reactions, the compound’s functional groups participate in various transformations, such as nucleophilic substitution or electrophilic addition. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- can be compared with other similar compounds, such as:
Benzaldehyde, 3-methoxy-6-nitro-2-[(methylsulfonyl)oxy]-: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which may result in different reactivity and applications.
Benzaldehyde, 3-methoxy-6-nitro-2-[(tosyl)oxy]-: The presence of a tosyl group can influence the compound’s solubility and reactivity in various chemical reactions.
Benzaldehyde, 3-methoxy-6-nitro-2-[(trifluoromethylsulfonyl)oxy]-: The trifluoromethylsulfonyl group imparts unique electronic properties, making this compound useful in specific synthetic applications.
The uniqueness of Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- lies in its combination of functional groups, which provide a balance of reactivity and stability, making it versatile for various research and industrial applications.
Properties
IUPAC Name |
(2-formyl-6-methoxy-3-nitrophenyl) benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO7S/c1-21-13-8-7-12(15(17)18)11(9-16)14(13)22-23(19,20)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPWPFXXLLQTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339283 |
Source
|
Record name | Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-60-0 |
Source
|
Record name | Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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